

In-Depth Technical Guide: 4-Chloro-5-methoxyquinazoline (CAS: 179246-14-1)

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Compound of Interest

Compound Name: 4-Chloro-5-methoxyquinazoline

Cat. No.: B576197

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **4-Chloro-5-methoxyquinazoline**, a key building block in the synthesis of targeted therapeutics, particularly kinase inhibitors. This document details its chemical and physical properties, synthesis, reactivity, and its application in the development of potent inhibitors of key signaling pathways implicated in cancer.

Chemical and Physical Properties

4-Chloro-5-methoxyquinazoline is a substituted quinazoline derivative that serves as a crucial intermediate in medicinal chemistry. Its reactivity is primarily dictated by the electrophilic nature of the C4 position, which is activated by the electron-withdrawing effect of the adjacent nitrogen atom, making the chloro group an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions.

Table 1: Physicochemical Properties of **4-Chloro-5-methoxyquinazoline**

Property	Value	Reference
CAS Number	179246-14-1	[1]
Molecular Formula	C ₉ H ₇ CIN ₂ O	[1]
Molecular Weight	194.62 g/mol	[1]
Appearance	Typically a crystalline solid	
Solubility	Soluble in organic solvents such as ethanol and dimethyl sulfoxide.	
Melting Point	No data available	
Boiling Point	No data available	
SMILES	COc1ccccc2c1c(ncn2)Cl	

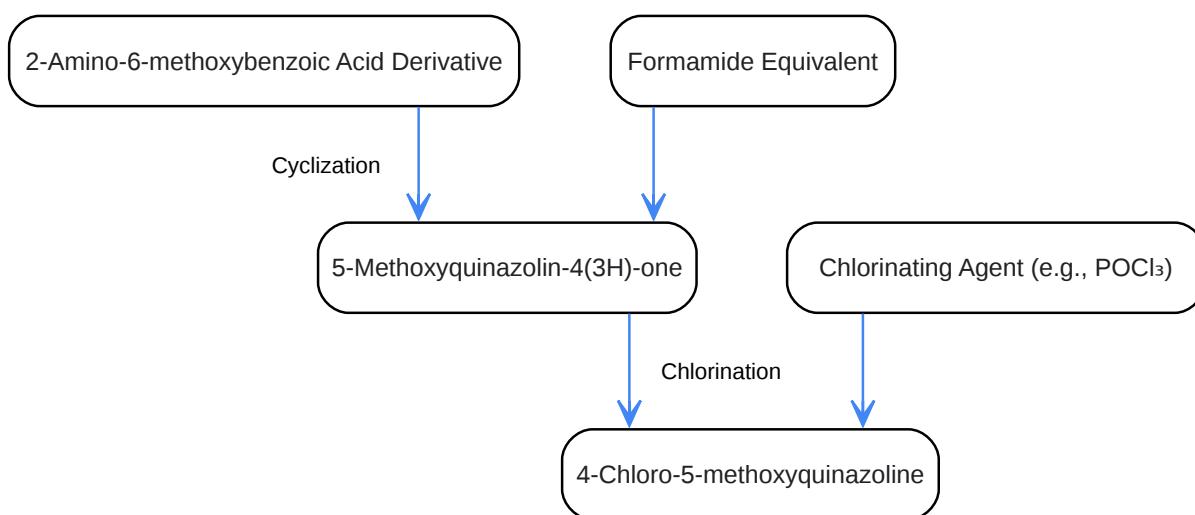
Synthesis

The synthesis of **4-chloro-5-methoxyquinazoline** typically originates from appropriately substituted anthranilic acid derivatives. The general strategy involves the formation of the quinazolinone ring system followed by chlorination.

General Synthetic Workflow:

The synthesis generally follows a two-step process:

- Cyclization: Reaction of a 2-amino-6-methoxybenzoic acid derivative with a formamide equivalent to construct the 5-methoxyquinazolin-4(3H)-one core.
- Chlorination: Conversion of the quinazolinone to the 4-chloroquinazoline using a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).



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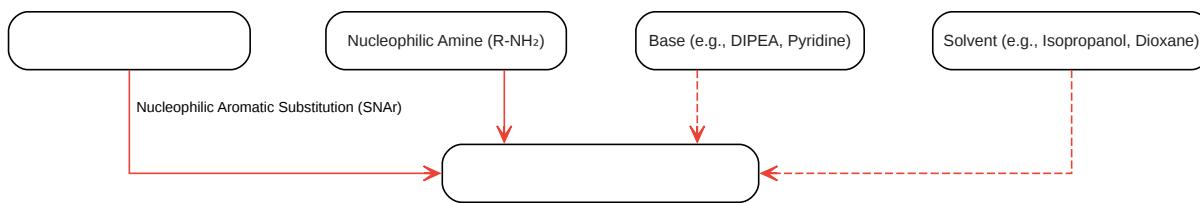
Caption: General synthetic workflow for **4-Chloro-5-methoxyquinazoline**.

Experimental Protocol: Synthesis from Substituted Anthranilic Acid (General Procedure)

- Step 1: Synthesis of 5-Methoxyquinazolin-4(3H)-one A mixture of 2-amino-6-methoxybenzoic acid and an excess of formamide is heated at 130-140°C for several hours.[2] The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the product is precipitated by the addition of water. The solid is collected by filtration, washed with water, and dried to yield 5-methoxyquinazolin-4(3H)-one.
- Step 2: Synthesis of **4-Chloro-5-methoxyquinazoline** 5-Methoxyquinazolin-4(3H)-one is suspended in a suitable solvent like toluene, and a chlorinating agent such as phosphorus oxychloride (POCl_3) or thionyl chloride (SOCl_2) is added. A catalytic amount of dimethylformamide (DMF) may be used to facilitate the reaction. The mixture is heated to reflux for several hours until the starting material is consumed (monitored by TLC). After cooling, the excess chlorinating agent is removed under reduced pressure. The residue is carefully quenched with ice water and neutralized with a base (e.g., sodium bicarbonate solution). The product is then extracted with an organic solvent (e.g., ethyl acetate), and the organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield **4-chloro-5-methoxyquinazoline**. Further purification can be achieved by recrystallization or column chromatography.

Reactivity and Applications in Drug Discovery

The primary utility of **4-chloro-5-methoxyquinazoline** in drug discovery lies in its susceptibility to nucleophilic aromatic substitution (SNAr) at the C4 position.^[3] This allows for the facile introduction of various amine-containing fragments, a key step in the synthesis of a wide range of kinase inhibitors.



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Caption: Nucleophilic aromatic substitution on **4-Chloro-5-methoxyquinazoline**.

Experimental Protocol: Nucleophilic Aromatic Substitution with an Aniline (General Procedure)

This protocol is adapted from the synthesis of Erlotinib, a well-known EGFR inhibitor.

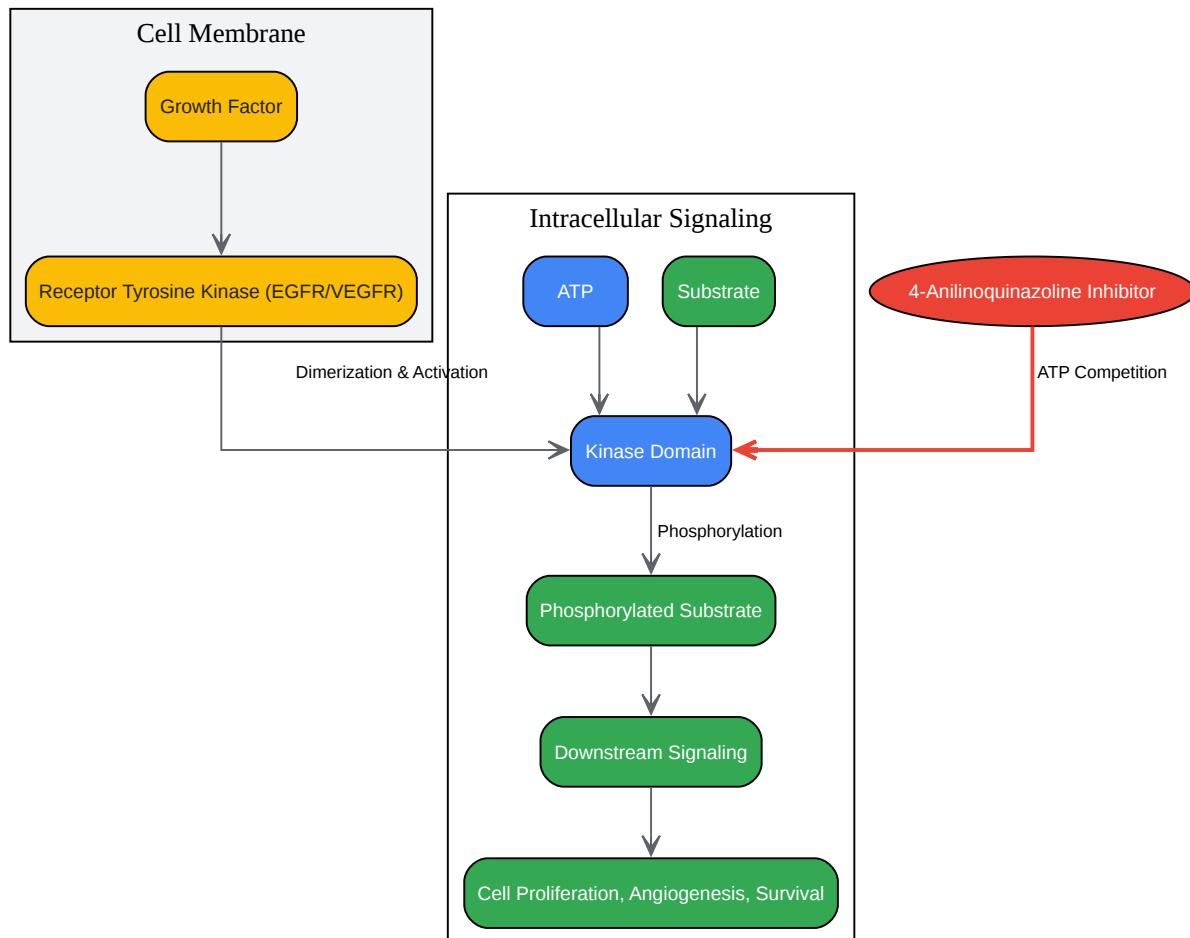
- Materials:
 - **4-Chloro-5-methoxyquinazoline**
 - Substituted aniline (e.g., 3-ethynylaniline)
 - Isopropanol or another suitable protic solvent
 - A suitable base (e.g., pyridine, N,N-diisopropylethylamine - DIPEA)
- Procedure:
 - To a suspension of **4-chloro-5-methoxyquinazoline** (1.0 equivalent) in isopropanol, add the substituted aniline (1.0-1.2 equivalents).

- The reaction mixture is heated to reflux (typically around 80-90°C) and stirred for several hours under an inert atmosphere (e.g., nitrogen).
- The reaction progress is monitored by TLC. Upon completion, the mixture is cooled to room temperature, which may induce precipitation of the product.
- If a precipitate forms, it is collected by filtration and washed with cold isopropanol.
- If no precipitate forms, the solvent is removed under reduced pressure. The residue can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent to yield the desired 4-anilino-5-methoxyquinazoline derivative.

Biological Activity: Targeting Kinase Signaling Pathways

4-Anilinoquinazoline derivatives are a well-established class of tyrosine kinase inhibitors (TKIs). They typically function as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase domain and preventing the phosphorylation of downstream substrates. The quinazoline core acts as a scaffold that mimics the adenine ring of ATP, while the aniline moiety provides crucial interactions that determine the inhibitor's potency and selectivity.

Many inhibitors synthesized from chloroquinazoline precursors target the Vascular Endothelial Growth Factor Receptor (VEGFR) and Epidermal Growth Factor Receptor (EGFR) signaling pathways, which are critical for tumor growth, proliferation, and angiogenesis.



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Caption: Mechanism of action of 4-anilinoquinazoline-based kinase inhibitors.

Table 2: Examples of Quinazoline-Based Kinase Inhibitors and their Biological Activity

Compound Class/Example	Target Kinase(s)	IC ₅₀ Value(s)	Reference
6,7-Dimethoxy-4-anilinoquinazoline derivatives	VEGFR-2	0.016 μM (for a methylbenzamide derivative)	[4]
5-Anilino-8-nitroquinazoline derivatives	EGFR	12 nM	[5]
2, 4, and 6 substituted quinazolines	CDK2	0.6 μM	[5]
Piperazine quinazoline-based derivative	CDK-4	0.007 μM	[5]
Quinazoline-indazole hybrid	VEGFR-2	5.4 nM	[5]
2-Arylbenzimidazole-thioquinazolin-4(3H)-ones	VEGFR-2, BRAF	6.10 μM (VEGFR-2), 2.50 μM (BRAFV600E)	[4]
Quinazolinone N-acetohydrazides	VEGFR-2, FGFR-1	0.29 μM (VEGFR-2), 0.35 μM (FGFR-1)	[4]
4,6-Disubstituted quinazoline derivatives	PI3K	0.51 μM (HCT-116), 2.10 μM (MCF-7)	
6,7-Disubstituted-4-(arylamino) quinazoline derivative	EGFR	2.1 nM	

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling **4-chloro-5-methoxyquinazoline** and its derivatives.

- Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
- Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
- Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
- Disposal: Dispose of waste in accordance with local, state, and federal regulations.

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

4-Chloro-5-methoxyquinazoline is a valuable and versatile building block for the synthesis of biologically active molecules, particularly kinase inhibitors for cancer therapy. Its key feature is the reactive 4-chloro group, which allows for the straightforward introduction of diverse functionalities through nucleophilic aromatic substitution. This guide provides researchers and drug development professionals with essential technical information to effectively utilize this compound in their research and development endeavors.

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